molecular formula C20H17N3O5S B228293 N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No. B228293
M. Wt: 411.4 g/mol
InChI Key: DOPIUADZGJYBHB-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide, also known as MNTD, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have promising properties that make it a valuable tool in the field of biomedical research.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have various biochemical and physiological effects that make it a valuable tool in scientific research. For example, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may be useful in the development of new cancer treatments. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has also been found to have anti-inflammatory effects that may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide in lab experiments is its versatility. N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have a wide range of biological activities, which makes it useful in various scientific research applications. However, one of the limitations of using N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in vivo and determine its pharmacokinetics and toxicity. Additionally, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide could be further explored for its potential use in the treatment of other diseases, such as autoimmune diseases and viral infections.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves the reaction of 4-methylbenzylamine with 2,4-thiazolidinedione in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product is then treated with 3-nitrobenzaldehyde to produce N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide.

Scientific Research Applications

N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative disease research, and antimicrobial research. In cancer research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative disease research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have neuroprotective effects that may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. In antimicrobial research, N-(4-methylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has been found to have antibacterial and antifungal properties that may be useful in the development of new antibiotics.

properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

N-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H17N3O5S/c1-13-5-7-15(8-6-13)21-18(24)9-10-22-19(25)17(29-20(22)26)12-14-3-2-4-16(11-14)23(27)28/h2-8,11-12H,9-10H2,1H3,(H,21,24)/b17-12-

InChI Key

DOPIUADZGJYBHB-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.